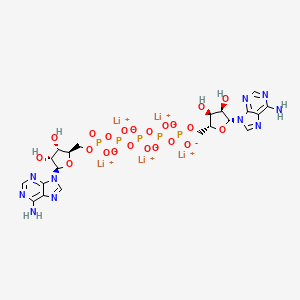

![molecular formula C22H21F2N5O3S B11931912 N-{3-[(1S,5S,6S)-3-amino-1-(methoxymethyl)-5-methyl-2-thia-4-azabicyclo[4.1.0]hept-3-en-5-yl]-4,5-difluorophenyl}-5-[(prop-2-yn-1-yl)oxy]pyrazine-2-carboxamide](/img/structure/B11931912.png)

N-{3-[(1S,5S,6S)-3-amino-1-(methoxymethyl)-5-methyl-2-thia-4-azabicyclo[4.1.0]hept-3-en-5-yl]-4,5-difluorophenyl}-5-[(prop-2-yn-1-yl)oxy]pyrazine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AM-6494 is a potent and orally efficacious inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is an aspartyl protease that plays a crucial role in the production of amyloid β (Aβ) in the brain, which is a key factor in the development of Alzheimer’s disease . AM-6494 has been extensively studied for its potential therapeutic applications in treating Alzheimer’s disease due to its high selectivity and efficacy .

準備方法

The synthesis of AM-6494 involves the development of a series of cyclopropylthiazines. The lead optimization process led to the identification of AM-6494, which demonstrated a high biochemical IC50 BACE2/BACE1 ratio . The synthetic route includes the preparation of inhibitor-bound BACE1 crystals by soaking apo crystals in a mother liquor solution supplemented with 1 mM of AM-6494 for 5 hours at room temperature . The crystals are then transferred into a cryo solution consisting of 25% (w/v) PEG 5000 MME, 0.1 M sodium citrate (pH 6.6), 0.2 M ammonium iodide, and 20% (v/v) glycerol before being flash-frozen in liquid nitrogen .

化学反応の分析

AM-6494 undergoes various chemical reactions, including inhibition of BACE1. The compound’s high inhibitory potency is attributed to its effective binding mechanism at the BACE1 active site . Common reagents and conditions used in these reactions include van der Waals interactions and the catalytic Asp32/228 dyad, along with critical residues such as Tyr14, Leu30, Tyr71, and Gly230 . The major products formed from these reactions are the reduced levels of amyloid β (Aβ) in the brain .

科学的研究の応用

AM-6494 has significant scientific research applications, particularly in the field of Alzheimer’s disease treatment. It has demonstrated robust and sustained reduction of cerebrospinal fluid and brain Aβ40 levels in rat and monkey pharmacodynamic models . Additionally, AM-6494 has been advanced to preclinical development due to its compelling data package . The compound’s high selectivity and efficacy make it a promising candidate for further research in neurodegenerative diseases .

作用機序

The mechanism of action of AM-6494 involves the inhibition of BACE1, which is responsible for the production of amyloid β (Aβ) in the brain . The compound binds effectively to the BACE1 active site, leading to the closure of the β-hairpin flap covering the active site . This effective flap closure explains the higher inhibitory power of AM-6494 compared to other inhibitors . The molecular targets involved include the catalytic Asp32/228 dyad and critical residues such as Tyr14, Leu30, Tyr71, and Gly230 .

類似化合物との比較

AM-6494 is unique in its high selectivity and efficacy as a BACE1 inhibitor. Similar compounds include umibecestat (CNP-520), which also targets BACE1 but demonstrates lower binding affinity and less effective flap closure at the active site . Other similar compounds include verubecestat (MK-8931) and lanabecestat (AZD3293), which have been studied for their potential in treating Alzheimer’s disease . AM-6494’s high inhibitory potency and lack of adverse effects, such as skin/fur color change, make it a standout candidate for further research .

特性

分子式 |

C22H21F2N5O3S |

|---|---|

分子量 |

473.5 g/mol |

IUPAC名 |

N-[3-[(1S,5S,6S)-3-amino-1-(methoxymethyl)-5-methyl-2-thia-4-azabicyclo[4.1.0]hept-3-en-5-yl]-4,5-difluorophenyl]-5-prop-2-ynoxypyrazine-2-carboxamide |

InChI |

InChI=1S/C22H21F2N5O3S/c1-4-5-32-17-10-26-15(9-27-17)19(30)28-12-6-13(18(24)14(23)7-12)21(2)16-8-22(16,11-31-3)33-20(25)29-21/h1,6-7,9-10,16H,5,8,11H2,2-3H3,(H2,25,29)(H,28,30)/t16-,21+,22+/m0/s1 |

InChIキー |

IPUJINDWAGRAHN-KNXBSLHKSA-N |

異性体SMILES |

C[C@]1([C@@H]2C[C@@]2(SC(=N1)N)COC)C3=C(C(=CC(=C3)NC(=O)C4=CN=C(C=N4)OCC#C)F)F |

正規SMILES |

CC1(C2CC2(SC(=N1)N)COC)C3=C(C(=CC(=C3)NC(=O)C4=CN=C(C=N4)OCC#C)F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,3'S,6R,7R,17R)-7-hydroxy-3',6,7-trimethyl-14-oxidospiro[2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-4,2'-oxirane]-3,8-dione](/img/structure/B11931832.png)

![2-[2-[2-[2-[5-[3,3-Dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B11931837.png)

![(2S)-2-[5-[3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid](/img/structure/B11931854.png)

![tert-butyl 2-[2,6-dimethyl-4-[(E)-3-[4-(methylamino)phenyl]-3-oxoprop-1-enyl]phenoxy]-2-methylpropanoate](/img/structure/B11931869.png)

![(Z)-3-[4-hydroxy-3-(5,5,8,8-tetramethyl-3-pentoxy-6,7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid](/img/structure/B11931875.png)

![6-amino-2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-N-(1-amino-1-oxo-3-phenylpropan-2-yl)hexanamide](/img/structure/B11931882.png)

![2-[1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one](/img/structure/B11931901.png)

![3-cyclopropyl-N-(diaminomethylidene)-3-[[4-(diaminomethylideneamino)-6-[[4-[[2-[5-(4-fluorophenyl)tetrazol-2-yl]acetyl]amino]cyclohexyl]amino]-1,3,5-triazin-2-yl]amino]propanamide](/img/structure/B11931902.png)

![5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B11931916.png)